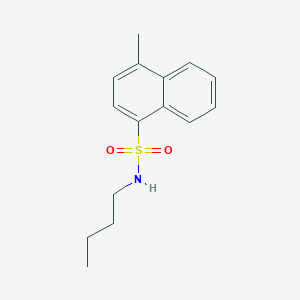![molecular formula C15H16N2O3S B229869 N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229869.png)
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC745887, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins and are important for tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments, including its potent anti-tumor activity and ability to induce apoptosis in cancer cells. However, there are also some limitations to using N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more effective and efficient synthesis methods for N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Another area of research is the identification of the specific molecular targets of N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models and human clinical trials.
Méthodes De Synthèse
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with butylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The amine is then reacted with 2-hydroxybenzaldehyde to form the Schiff base, which is then cyclized to form the final product.
Applications De Recherche Scientifique
N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been the subject of numerous studies for its potential applications in cancer treatment. In vitro studies have shown that N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have also demonstrated the anti-tumor effects of N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models of cancer.
Propriétés
Formule moléculaire |
C15H16N2O3S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-butyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-9-16-21(19,20)13-8-7-12-14-10(13)5-4-6-11(14)15(18)17-12/h4-8,16H,2-3,9H2,1H3,(H,17,18) |
Clé InChI |
QJXDTMGLRFOJQG-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
SMILES canonique |
CCCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)


![2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229811.png)
![3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229812.png)
![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)